1-Methanesulfonyl-3-methyl-piperazine

CAS No.: 1267461-17-5

Cat. No.: VC2833031

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267461-17-5 |

|---|---|

| Molecular Formula | C6H14N2O2S |

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | 3-methyl-1-methylsulfonylpiperazine |

| Standard InChI | InChI=1S/C6H14N2O2S/c1-6-5-8(4-3-7-6)11(2,9)10/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | AHXSBNBPHMFXGQ-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1)S(=O)(=O)C |

| Canonical SMILES | CC1CN(CCN1)S(=O)(=O)C |

Introduction

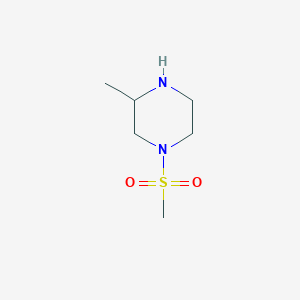

Chemical Structure and Classification

1-Methanesulfonyl-3-methyl-piperazine is a heterocyclic organic compound that belongs to the piperazine class of molecules. The structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The piperazine ring is substituted with a methanesulfonyl group (CH₃SO₂-) at the N-1 position and a methyl group (CH₃-) at position 3 of the ring.

Structural Characteristics

The molecular structure of 1-Methanesulfonyl-3-methyl-piperazine features several important elements:

-

A piperazine ring backbone with two nitrogen atoms

-

A methanesulfonyl (methylsulfonyl) group attached to one of the nitrogen atoms

-

A methyl substituent at the carbon in position 3 of the piperazine ring

-

The compound can be represented by the molecular formula C₆H₁₄N₂O₂S

This structural arrangement gives the compound its distinct chemical properties and potential reactivity patterns that differentiate it from other piperazine derivatives.

Relationship to Other Piperazine Derivatives

1-Methanesulfonyl-3-methyl-piperazine shares structural similarities with other important piperazine derivatives. Its structure is related to 1-(Methylsulfonyl)piperazine (CAS: 55276-43-2), which lacks the 3-methyl substituent . The presence of the additional methyl group at position 3 alters the electronic distribution and steric environment of the molecule, potentially affecting its biological activity and chemical reactivity compared to unmethylated analogs.

Physical and Chemical Properties

The physical and chemical properties of 1-Methanesulfonyl-3-methyl-piperazine can be partially inferred from related compounds, with some specific data available.

Physical Properties

Based on available data and structural analysis, the following physical properties are associated with 1-Methanesulfonyl-3-methyl-piperazine:

-

Appearance: Likely a crystalline solid at room temperature

-

Solubility: Expected to be soluble in polar organic solvents such as alcohols, chloroform, and dimethylsulfoxide

The compound bears structural similarity to 1-(Methylsulfonyl)piperazine, which has the following properties that may provide insight into our target compound:

| Property | 1-(Methylsulfonyl)piperazine Value | Expected 1-Methanesulfonyl-3-methyl-piperazine Value |

|---|---|---|

| Density | 1.3±0.1 g/cm³ | Similar, potentially slightly lower |

| Boiling Point | 280.6±50.0 °C at 760 mmHg | Potentially higher due to methyl group |

| Melting Point | 99°C | Expected in similar range |

| Molecular Weight | 164.226 | 178.25 (calculated) |

| Flash Point | 123.5±30.1 °C | Potentially higher |

These expected values are extrapolated based on the known effect of methyl substitution on similar chemical structures .

Applications and Research Findings

Pharmaceutical Applications

Piperazine derivatives with sulfonyl groups have demonstrated significant pharmaceutical potential across multiple therapeutic areas. The 1-Methanesulfonyl-3-methyl-piperazine structure may confer properties useful in drug development:

-

Potential Enzyme Inhibition: Structurally related compounds have shown activity as enzyme inhibitors, particularly against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties.

-

Kinase Inhibition: Some methanesulfonyl-containing piperazine derivatives have been investigated as kinase inhibitors, notably in cancer research. The compound may serve as an important building block in developing ALK (anaplastic lymphoma kinase) inhibitors .

-

Central Nervous System Activity: The piperazine scaffold is common in many CNS-active drugs, and the specific substitution pattern of 1-Methanesulfonyl-3-methyl-piperazine may confer properties useful in developing neurological treatments.

Battery Technology Applications

Recent research suggests potential applications for sulfonylated piperazine compounds in battery technology. Specifically, compounds like 1,4-bis(methylsulfonyl)piperazine have been investigated as electrolyte additives for batteries . The structural similarity of 1-Methanesulfonyl-3-methyl-piperazine suggests it may have similar applications, potentially offering advantages in:

-

Improving battery stability

-

Enhancing electrolyte performance

-

Contributing to longer battery life

The specific electronic properties of the compound may make it suitable for specialized applications in lithium-ion battery technology, an area of intensive current research.

Comparative Analysis with Related Compounds

Structural Comparisons

Comparing 1-Methanesulfonyl-3-methyl-piperazine with related compounds provides insight into its potential properties and applications:

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 1-(Methylsulfonyl)piperazine | Lacks 3-methyl group | Lower lipophilicity, different pharmacokinetics |

| 1,4-bis(methylsulfonyl)piperazine | Additional sulfonyl group at N-4 | Different electronic properties, potential battery applications |

| 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine | Phenyl spacer between piperazine and sulfonyl | Increased lipophilicity, different biological activity |

The presence of the methyl group at position 3 in 1-Methanesulfonyl-3-methyl-piperazine affects the compound's conformation and electronic distribution, potentially altering its:

-

Binding affinity to biological targets

-

Metabolic stability

-

Solubility profile

-

Crystal packing arrangement

Activity Relationships

Based on data from structurally related compounds, 1-Methanesulfonyl-3-methyl-piperazine may exhibit specific activity profiles:

-

Enzyme Inhibition: Related compounds have shown varying levels of COX-1 and COX-2 inhibition, suggesting potential anti-inflammatory properties

-

Anticancer Activity: The structural features present may contribute to activity against certain cancer cell lines, as seen with related compounds tested against HT-29 cells

-

Antiviral Properties: Some similar piperazine derivatives have demonstrated antiviral activity, particularly against herpes simplex virus (HSV)

Future Research Directions

Research on 1-Methanesulfonyl-3-methyl-piperazine could be advanced in several key areas:

Comprehensive Physical Characterization

Further research should focus on comprehensive characterization of this compound, including:

-

Precise determination of melting point, boiling point, and solubility parameters

-

Crystal structure analysis using X-ray crystallography

-

Detailed spectroscopic characterization (NMR, IR, MS)

-

Thermodynamic stability studies

Biological Activity Screening

Systematic evaluation of biological activities would be valuable, including:

-

Enzyme inhibition assays (especially kinases and cyclooxygenases)

-

Receptor binding studies, particularly for CNS receptors

-

Anticancer screening against diverse cell lines

-

Anti-inflammatory and antiviral testing

Application Development

Further exploration of practical applications could include:

-

Incorporation into pharmaceutical candidates as building blocks

-

Evaluation as battery electrolyte additives

-

Investigation as catalysts or ligands in organic synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume